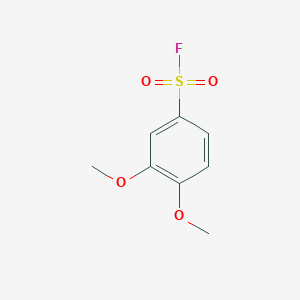

3,4-Dimethoxybenzene-1-sulfonyl fluoride

説明

Significance of Sulfonyl Fluorides as Electrophilic Reagents and Covalent Probes

Sulfonyl fluorides (R-SO₂F) have garnered significant attention as privileged electrophilic reagents and covalent probes in chemical biology and drug discovery. Their utility stems from a unique balance of stability and reactivity. nih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial feature for biological applications. nih.gov Yet, they retain sufficient electrophilicity to react with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.gov

This reactivity profile makes them ideal "warheads" for covalent inhibitors, which form a stable bond with their target protein, often leading to enhanced potency and duration of action. The ability of sulfonyl fluorides to target a broader range of amino acid residues beyond the commonly targeted cysteine expands the scope of proteins that can be covalently modulated. rsc.org Furthermore, the predictable reactivity and stability of sulfonyl fluorides have made them valuable tools in activity-based protein profiling (ABPP), a powerful strategy for discovering and characterizing new enzyme functions and potential drug targets.

Historical Context and Evolution of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

The resurgence of interest in sulfonyl fluorides is inextricably linked to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless and his colleagues in 2014. escholarship.org Termed the "second generation" of click chemistry, SuFEx describes a set of highly efficient and reliable reactions based on the exchange of a fluoride atom from a hexavalent sulfur center with a nucleophile. researchgate.net

While the fundamental reactivity of sulfonyl fluorides has been known for decades, the SuFEx concept has revitalized and expanded their application. escholarship.org SuFEx reactions are characterized by their high yields, broad substrate scope, and tolerance of a wide range of functional groups, making them ideal for modular synthesis and the rapid assembly of complex molecules. nih.govnih.gov This "click chemistry" approach has found widespread use in polymer chemistry, materials science, and, most notably, in drug discovery and chemical biology for creating libraries of compounds and for bioconjugation. nih.gov The evolution of SuFEx continues with the development of new catalysts and protocols that further enhance its efficiency and applicability. nih.gov

Research Landscape of Aryl Sulfonyl Fluorides Exemplified by 3,4-Dimethoxybenzene-1-sulfonyl fluoride

Within the broad class of sulfonyl fluorides, aryl sulfonyl fluorides are particularly important building blocks. Their properties can be readily tuned by modifying the substituents on the aromatic ring. A representative example is 3,4-Dimethoxybenzene-1-sulfonyl fluoride . The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring modulate the electrophilicity of the sulfonyl fluoride group, influencing its reactivity in SuFEx reactions.

The synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride can be achieved from its corresponding sulfonyl chloride precursor, 3,4-dimethoxybenzenesulfonyl chloride, through a fluoride exchange reaction. lookchem.comnih.gov This compound serves as a versatile intermediate in the synthesis of more complex molecules. For instance, it can react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively, which are common motifs in biologically active compounds. nih.gov

In the context of SuFEx, 3,4-Dimethoxybenzene-1-sulfonyl fluoride can be employed in bioconjugation reactions, for example, to covalently label proteins at tyrosine residues under mild aqueous conditions. Its application extends to polymer chemistry, where it can be used to form stable sulfonate linkages. The dimethoxy substitution also enhances its solubility in organic solvents, a practical advantage in many synthetic procedures. While extensive studies focusing solely on this specific molecule as a final therapeutic agent are not prevalent, its role as a key building block and a representative aryl sulfonyl fluoride in the landscape of SuFEx chemistry and covalent probe design is well-established.

Interactive Data Table: Properties of 3,4-Dimethoxybenzene-1-sulfonyl fluoride

| Property | Value |

| IUPAC Name | 3,4-dimethoxybenzenesulfonyl fluoride |

| CAS Number | 95546-50-2 |

| Molecular Formula | C₈H₉FO₄S |

| Molecular Weight | 220.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Interactive Data Table: Common Reactions of Aryl Sulfonyl Fluorides

| Reaction Type | Nucleophile | Product | Significance |

| Sulfonamide Formation | Amines (R-NH₂) | Sulfonamide (Ar-SO₂-NHR) | Synthesis of biologically active compounds |

| Sulfonate Ester Formation | Alcohols (R-OH) | Sulfonate Ester (Ar-SO₂-OR) | Key linkage in polymers and prodrugs |

| Covalent Protein Modification | Protein nucleophiles (e.g., Tyr, Lys) | Covalently modified protein | Covalent inhibition, chemical biology probes |

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEVVNNKUAEPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95546-50-2 | |

| Record name | 95546-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dimethoxybenzene 1 Sulfonyl Fluoride and Substituted Aryl Sulfonyl Fluorides

Established Synthetic Pathways to 3,4-Dimethoxybenzene-1-sulfonyl fluoride (B91410)

The traditional synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride often relies on multi-step sequences starting from readily available precursors such as anilines. These methods, while established, typically involve the generation of intermediate species that are then converted to the final sulfonyl fluoride.

Multi-Step Conversions from Anilines and Related Precursors

A common and well-established route to aryl sulfonyl fluorides from anilines is through a Sandmeyer-type reaction. This process involves the diazotization of the aniline (B41778) to form a diazonium salt, which is then reacted with a source of sulfur dioxide and a fluoride donor. In the case of 3,4-Dimethoxybenzene-1-sulfonyl fluoride, the synthesis commences with 3,4-dimethoxyaniline (B48930).

The initial step is the conversion of the amino group of 3,4-dimethoxyaniline into a diazonium salt. This is typically achieved by treating the aniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt.

Following the formation of the 3,4-dimethoxybenzenediazonium salt, it is subjected to a fluorosulfonylation reaction. This can be accomplished through various protocols, including copper-catalyzed or copper-free methods, where a sulfur dioxide surrogate and a fluoride source are introduced to yield the desired 3,4-Dimethoxybenzene-1-sulfonyl fluoride. mdpi.comresearchgate.netsci-hub.se A one-pot approach for the direct conversion of anilines to aryl sulfonyl fluorides has also been developed, proceeding via in situ diazotization without the need to isolate the intermediate diazonium salt. sci-hub.se

Specific Reagent Systems and Optimized Reaction Conditions

The successful synthesis of aryl sulfonyl fluorides from anilines via the Sandmeyer-type reaction is highly dependent on the choice of reagents and the optimization of reaction conditions.

For the diazotization step, the standard conditions involve the slow addition of an aqueous solution of sodium nitrite to a solution of the aniline in a mineral acid (e.g., HCl) at 0–5 °C. nih.gov The reaction progress is monitored for the complete consumption of the starting aniline.

In the subsequent fluorosulfonylation step, various reagent systems have been employed. A common source of sulfur dioxide is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.com For the fluoride source, reagents like potassium hydrogen fluoride (KHF2) or N-fluorobenzenesulfonimide (NFSI) can be used. mdpi.comnih.gov

Recent advancements have led to the development of copper-free Sandmeyer-type fluorosulfonylation reactions. sci-hub.se In one such protocol, aryldiazonium salts are treated with sodium metabisulfite (B1197395) (Na2S2O5) as the sulfur dioxide source and Selectfluor as the fluorine source. sci-hub.seacs.org The reaction is typically carried out in a solvent like methanol (B129727) at elevated temperatures (e.g., 70 °C). mdpi.com The optimization of these conditions has demonstrated broad functional group tolerance and the potential for gram-scale synthesis. sci-hub.se

| Precursor | Reagents | Key Conditions | Product | Reference |

| 3,4-Dimethoxyaniline | 1. NaNO₂, HCl 2. SO₂ source (e.g., Na₂S₂O₅), Fluoride source (e.g., Selectfluor) | 1. 0-5 °C 2. Elevated temperature (e.g., 70 °C) | 3,4-Dimethoxybenzene-1-sulfonyl fluoride | mdpi.comsci-hub.se |

| Aryl Diazonium Salts | DABSO, NFSI, Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Visible light irradiation, Room temperature | Aryl Sulfonyl Fluorides | nih.gov |

Contemporary Strategies for General Aryl Sulfonyl Fluoride Synthesis

Modern synthetic chemistry has focused on developing more direct, efficient, and versatile methods for the synthesis of aryl sulfonyl fluorides. These contemporary strategies often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional methods.

Direct Fluorination of Sulfonyl Precursors (e.g., Sulfonyl Chlorides, Sulfonamides)

A straightforward approach to aryl sulfonyl fluorides is the direct conversion of other sulfonyl derivatives, most commonly sulfonyl chlorides. This halogen exchange reaction is typically achieved by treating the aryl sulfonyl chloride with a fluoride salt. A classic method involves the use of potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6, in a solvent such as acetonitrile (B52724) at room temperature. mdpi.com Another effective system utilizes a saturated aqueous solution of potassium bifluoride (KHF2) in an organic solvent like tetrahydrofuran (B95107) or dichloromethane. mdpi.com

More recently, methods for the synthesis of sulfonyl fluorides from sulfonamides have been developed. One such method involves the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) and magnesium chloride to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.com

| Precursor | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature | Reference |

| Aryl Sulfonyl Chloride | KF | 18-crown-6 | Acetonitrile | Room Temperature | mdpi.com |

| Aryl Sulfonyl Chloride | KHF₂ (aq) | None | THF or CH₂Cl₂ | Room Temperature | mdpi.com |

| Aryl Sulfonamide | KF | Pyry-BF₄, MgCl₂ | Acetonitrile | 60 °C | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has provided powerful tools for the construction of carbon-sulfur bonds, enabling the synthesis of aryl sulfonyl fluorides from aryl halides or their equivalents. A notable example is the palladium-catalyzed coupling of aryl bromides with a sulfur dioxide surrogate, followed by fluorination.

In a one-pot, two-step procedure, an aryl bromide is reacted with DABSO in the presence of a palladium catalyst, such as PdCl2(AmPhos)2, and a base. The resulting sulfinate intermediate is then treated with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to afford the aryl sulfonyl fluoride. mdpi.com This methodology has been shown to be effective for a range of aryl and heteroaryl bromides. mdpi.com

Another approach involves the use of aryl Grignard reagents, which can be reacted with sulfuryl fluoride (SO2F2) to directly form the corresponding aryl sulfonyl fluoride. mdpi.com

Photocatalytic Approaches from Diazonium Salts

Visible-light photocatalysis has emerged as a mild and efficient strategy for the synthesis of aryl sulfonyl fluorides from aryl diazonium salts. nih.gov In a typical setup, an aryl diazonium salt is subjected to a photocatalyst, such as Ru(bpy)3Cl2, under visible light irradiation. nih.gov In the presence of a sulfur dioxide source like DABSO and a fluorinating agent such as NFSI, the diazonium salt is converted to the corresponding aryl sulfonyl fluoride in high yield. nih.gov

This photocatalytic method offers the advantage of proceeding under mild conditions at room temperature and demonstrates a broad substrate scope. nih.gov The diazonium salt precursors are readily accessible from the corresponding anilines, making this a versatile two-step sequence from anilines to aryl sulfonyl fluorides. nih.gov

| Precursor | SO₂ Source | Fluorine Source | Photocatalyst | Conditions | Reference |

| Aryl Diazonium Salt | DABSO | NFSI | Ru(bpy)₃Cl₂ | Visible light (467 nm), MeCN, 23 °C | nih.gov |

Emerging Mechanochemical Synthetic Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, is rapidly emerging as a sustainable and efficient alternative to traditional solvent-based synthesis. kuleuven.be This approach often leads to reduced solvent waste, shorter reaction times, and can sometimes unlock reaction pathways that are inaccessible in solution. kuleuven.beresearchgate.net In the context of aryl sulfonyl fluorides, mechanochemical methods, typically employing ball milling, are gaining traction.

A notable development is the solvent-free mechanochemical synthesis of various sulfur(VI) fluorides, including sulfonyl fluorides, from stable sulfur(VI) 2-methylimidazole (B133640) precursors. kuleuven.beacs.org This technique utilizes a mixer mill to combine the starting material with a fluorine source, such as potassium bifluoride (KHF₂), and an additive like acetic acid under solvent-free conditions. acs.orgyoutube.com The mechanical forces generated during milling facilitate the reaction, leading to good to excellent yields of the desired sulfonyl fluorides. kuleuven.beacs.org Compared to solution-based methods, these mechanochemical reactions are often faster and offer a more environmentally benign profile with simplified purification processes, such as simple silica (B1680970) plug filtration. kuleuven.beacs.org

Another innovative mechanochemical approach involves the desulfonamidative cross-coupling of primary sulfonamides. researchgate.net This method uses the synergy of a piezoelectric material (BaTiO₃) and Ru-catalysis under ball-milling conditions to achieve the selective transformation of a sulfonamide (SO₂NH₂) group to a sulfonyl fluoride. researchgate.net While still an area of active research, these solvent-free techniques represent a significant step towards greener and more efficient manufacturing of aryl sulfonyl fluorides. The principles demonstrated in these studies are applicable to the synthesis of a wide range of substituted aryl sulfonyl fluorides, including 3,4-Dimethoxybenzene-1-sulfonyl fluoride.

Comparative Analysis of Synthetic Route Efficiency, Scalability, and Selectivity

The synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride and its analogs can be achieved through various routes, each with distinct advantages and disadvantages concerning efficiency, scalability, and selectivity. Traditional methods often start from corresponding sulfonyl chlorides, sulfonic acids, or sulfonamides. mdpi.comrhhz.net More recent methods explore starting materials like aryl halides and thiols. mdpi.comrhhz.net

Efficiency: Reaction yields are a primary measure of efficiency. The conversion of 3,4-dimethoxybenzene-1-sulfonyl chloride to the corresponding fluoride can achieve yields around 75%. lookchem.com Other methods, such as those starting from sulfonic acids or their salts, can yield sulfonyl fluorides in a wide range of 41-99%, depending on the specific reagents used (e.g., thionyl fluoride or Xtalfluor-E®). researchgate.net Synthesis from sulfonamides using reagents like Pyry-BF₄ can proceed with moderate to very good yields and high chemoselectivity, tolerating various functional groups. mdpi.com Electrochemical methods starting from thiols or disulfides also demonstrate broad substrate scope and efficiency. rhhz.net

Scalability: The scalability of a synthetic route is critical for industrial applications. Methods that avoid hazardous reagents, high temperatures, and complex purification steps are generally more scalable. Mechanochemical syntheses, for instance, offer significant advantages in this regard due to their solvent-free nature and often simpler work-up procedures. kuleuven.be One-pot procedures, such as the conversion of aryl bromides to sulfonyl fluorides via in-situ formation of sulfinates, also present a scalable option. mdpi.com In contrast, methods requiring stoichiometric amounts of expensive catalysts or reagents that generate significant waste may be less suitable for large-scale production.

Selectivity: Selectivity, particularly chemoselectivity, is crucial when dealing with complex molecules bearing multiple functional groups. Modern synthetic methods often show excellent selectivity. For example, the use of Pyry-BF₄ for converting sulfonamides to sulfonyl fluorides is noted for its high chemoselectivity towards the amino group, allowing for late-stage functionalization of complex molecules. mdpi.comrhhz.net Similarly, palladium-catalyzed cross-coupling reactions of aryl halides with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) followed by fluorination offer good functional group tolerance. mdpi.com

The following tables provide a comparative overview of different synthetic routes to aryl sulfonyl fluorides.

Table 1: Comparison of Synthetic Routes to Aryl Sulfonyl Fluorides

| Starting Material | Reagents | General Yields | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Aryl Sulfonyl Chlorides | KF, TBAF, etc. | Good to Excellent | Readily available starting materials. | Sulfonyl chlorides can be unstable. |

| Aryl Sulfonic Acids/Salts | Thionyl fluoride, Xtalfluor-E® | Good to Excellent (41-99%) researchgate.net | Direct conversion. | May require specialized fluorinating agents. researchgate.net |

| Aryl Sulfonamides | Pyry-BF₄, MgCl₂, KF | Moderate to Very Good | High chemoselectivity, mild conditions. mdpi.comrhhz.net | Requires pre-synthesis of sulfonamide. |

| Aryl Halides (e.g., Bromides) | Pd catalyst, DABSO, NFSI | Good to Excellent | Good for late-stage functionalization. mdpi.com | Requires transition-metal catalyst. mdpi.com |

| Thiols/Disulfides | Electrochemical oxidation, KF | Good | Green chemistry approach, no oxidants needed. rhhz.net | Requires specialized electrochemical setup. |

| Sulfur(VI) 2-Methylimidazoles | KHF₂, Acetic Acid (Mechanochemical) | Good to Excellent | Solvent-free, sustainable, short reaction times. kuleuven.beacs.org | Requires synthesis of specific precursors. acs.org |

Table 2: Specific Data for Aryl Sulfonyl Fluoride Synthesis

| Compound Synthesized | Starting Material | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzene-1-sulfonyl fluoride | 3,4-dimethoxybenzene-1-sulfonyl chloride | Halogen Exchange | 75 | lookchem.com |

| Aryl Sulfonyl Fluorides | Aryl Sulfonic Acid Sodium Salts | Thionyl fluoride | 90-99 | researchgate.net |

| Aryl Sulfonyl Fluorides | Aryl Sulfonic Acids | Xtalfluor-E® | 41-94 | researchgate.net |

| Aryl Sulfonyl Fluorides | Aryl Sulfonamides | Pyry-BF₄, MgCl₂, KF | Moderate to Very Good | mdpi.com |

Elucidating the Reactivity and Mechanistic Pathways of 3,4 Dimethoxybenzene 1 Sulfonyl Fluoride

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) is a potent electrophilic center. The sulfur atom, in its high +6 oxidation state, is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement results in a significant polarization of the sulfur-fluorine and sulfur-oxygen bonds, rendering the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. The strong electron-withdrawing nature of the fluorine and oxygen atoms enhances the electrophilicity of the sulfur center, making it a key site for chemical reactions.

Compared to other sulfonyl halides, such as sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides exhibit a unique balance of stability and reactivity. The sulfur-fluorine bond is thermodynamically more stable than the sulfur-chlorine bond, which imparts greater stability to sulfonyl fluorides under various conditions, including resistance to hydrolysis and reduction. However, this increased stability also translates to lower reactivity, often necessitating the use of activating agents to facilitate reactions with nucleophiles.

Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride Group

The primary mode of reaction at the sulfonyl fluoride group is nucleophilic substitution, where a nucleophile displaces the fluoride ion. This process, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), has emerged as a powerful tool in chemical synthesis.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-Containing Species)

3,4-Dimethoxybenzene-1-sulfonyl fluoride reacts with a variety of nucleophiles to form new covalent bonds at the sulfur center.

Nitrogen Nucleophiles: The reaction with amines, such as morpholine (B109124) and aniline (B41778), leads to the formation of the corresponding sulfonamides. These reactions are fundamental in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in bioactive molecules.

Oxygen Nucleophiles: Alcohols, for instance, tert-butanol, can react with 3,4-Dimethoxybenzene-1-sulfonyl fluoride to yield sulfonate esters.

The reactivity of 3,4-Dimethoxybenzene-1-sulfonyl fluoride is influenced by the electronic properties of the aromatic ring. The presence of two electron-donating methoxy (B1213986) groups makes the sulfur center less electrophilic compared to sulfonyl fluorides bearing electron-withdrawing substituents. Consequently, reactions with nucleophiles may require more forcing conditions or the use of activating agents.

Table 1: Nucleophilic Substitution Reactions of 3,4-Dimethoxybenzene-1-sulfonyl fluoride

| Nucleophile | Product Type |

|---|---|

| Morpholine | Sulfonamide |

| Aniline | Sulfonamide |

| tert-Butanol | Sulfonate Ester |

Influence of Activating Agents (e.g., Acid, Lewis Acid, Bifluoride) on Reactivity

To overcome the inherent stability of the S-F bond, various activating agents can be employed to enhance the reactivity of sulfonyl fluorides.

Lewis Acids: Lewis acids, such as calcium bis(triflimide) [Ca(NTf₂)₂], have been shown to be effective in activating sulfonyl fluorides towards nucleophilic attack by amines. The Lewis acid is thought to coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride group, thereby increasing the electrophilicity of the sulfur atom and facilitating nucleophilic substitution.

Bifluoride: Bifluoride ions (HF₂⁻) have also been utilized as catalysts in SuFEx reactions, particularly in trifluoromethylation reactions. While specific examples with 3,4-Dimethoxybenzene-1-sulfonyl fluoride are not readily available in the literature, this activation strategy is a key aspect of modern SuFEx chemistry.

Kinetic and Thermodynamic Considerations of Fluoride Displacement

The displacement of the fluoride ion from the sulfonyl group is a critical step in the nucleophilic substitution reaction. Thermodynamically, the formation of highly stable bonds, such as Si-F when using silyl-protected nucleophiles, can provide a driving force for the reaction.

Kinetically, the rate of reaction is dependent on several factors, including the nucleophilicity of the attacking species, the electrophilicity of the sulfur center, and the reaction conditions (solvent, temperature, and presence of catalysts). The electron-donating nature of the methoxy groups on the benzene (B151609) ring of 3,4-Dimethoxybenzene-1-sulfonyl fluoride decreases the electrophilicity of the sulfur atom, leading to slower reaction rates compared to arenesulfonyl fluorides with electron-withdrawing groups.

Transformations of the Aromatic Ring System of 3,4-Dimethoxybenzene-1-sulfonyl fluoride

The 3,4-dimethoxybenzene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The methoxy groups are ortho-, para-directing and activating, while the sulfonyl fluoride group is meta-directing and deactivating.

Electrophilic Aromatic Substitution Potentials

The outcome of electrophilic aromatic substitution reactions on 3,4-Dimethoxybenzene-1-sulfonyl fluoride is determined by the directing effects of the substituents. The powerful activating and directing influence of the two methoxy groups generally dictates the position of substitution.

Nitration: Nitration of related 3,4-dimethoxybenzene derivatives typically occurs at the positions ortho or para to the methoxy groups. For 3,4-Dimethoxybenzene-1-sulfonyl fluoride, nitration would be expected to occur at the 5-position, which is ortho to the 4-methoxy group and para to the 3-methoxy group, and meta to the deactivating sulfonyl fluoride group.

Halogenation: Similarly, halogenation, such as bromination, is also directed by the methoxy groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3,4-Dimethoxybenzene-1-sulfonyl fluoride

| Reaction | Reagents (Typical) | Predicted Position of Substitution |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-position |

| Bromination | Br₂ / FeBr₃ | 5-position |

Radical-Mediated Reactions at the Arene Core

The electron-rich 3,4-dimethoxybenzene core of the title compound is susceptible to reactions involving radical intermediates. The introduction of substituents onto the aromatic ring via C-H functionalization is a powerful strategy in modern synthesis. rsc.org Radical-mediated pathways, such as the Minisci reaction and photoredox-catalyzed transformations, offer complementary reactivity to classical electrophilic aromatic substitution.

While direct C-H functionalization of 3,4-Dimethoxybenzene-1-sulfonyl fluoride itself is not extensively documented in dedicated studies, the reactivity of its core structure, dimethoxybenzene, provides significant insights. The formation of a radical cation from 1,4-dimethoxybenzene (B90301) has been studied, indicating the accessibility of such intermediates which are key in many radical C-H functionalization pathways. rsc.org In a Minisci-type reaction, an alkyl radical, often generated via oxidative decarboxylation or through photoredox catalysis, can add to an electron-deficient aromatic ring. wikipedia.orgnih.gov Although the dimethoxybenzene ring is electron-rich, the formation of radical adducts is a plausible pathway under appropriate conditions, particularly if the reaction proceeds via photoredox-generated radical species which can engage with a wider array of substrates. chim.itupenn.edu

Photoredox catalysis, in particular, has emerged as a mild and versatile platform for generating radical intermediates capable of functionalizing arenes. beilstein-journals.org For instance, the photoredox-catalyzed aryltrifluoromethylation of styrenes has been demonstrated using 1,3,5-trimethoxybenzene (B48636) and dimethoxybenzene as arylating agents, showcasing the ability of these electron-rich systems to participate in radical cross-coupling reactions. Such methodologies could potentially be adapted for the direct functionalization of the 3,4-dimethoxybenzene-1-sulfonyl fluoride core. The reaction would likely proceed via the generation of an aryl radical cation intermediate, followed by nucleophilic attack of the incoming radical and subsequent rearomatization.

The table below summarizes potential radical-mediated reactions applicable to the arene core, based on reactivity principles of similar compounds.

| Reaction Type | Radical Source (Example) | Potential Product | Key Features |

| Minisci-type Alkylation | Alkyl Carboxylic Acids (via Ag+/S₂O₈²⁻) | Alkylated 3,4-dimethoxybenzene-1-sulfonyl fluoride | Direct C-H alkylation |

| Photoredox C-H Arylation | Aryl Diazonium Salts | Arylated 3,4-dimethoxybenzene-1-sulfonyl fluoride | Mild conditions, broad scope |

| Radical Trifluoromethylation | Togni's Reagent | Trifluoromethylated arene core | Important for medicinal chemistry |

Advanced Mechanistic Investigations

Understanding the intricate details of reaction mechanisms is crucial for optimizing existing methodologies and designing new transformations. For a molecule like 3,4-Dimethoxybenzene-1-sulfonyl fluoride, this involves studying both the reactions it undergoes and the processes for its formation, often aided by computational chemistry and the detailed analysis of catalytic cycles.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, transition states, and the stability of intermediates. researchgate.net While specific DFT studies on 3,4-Dimethoxybenzene-1-sulfonyl fluoride are scarce, computational analyses of related systems provide a framework for understanding its reactivity.

For example, DFT studies have been employed to understand the regioselectivity of electrophilic aromatic substitution on 1,2-dimethoxybenzene (B1683551), a closely related structure. scirp.org Such studies calculate local reactivity descriptors and activation energy barriers (ΔG‡) to predict the most likely site of substitution, which in the case of 1,2-dimethoxybenzene is the para position. scirp.org Similar computational approaches could be applied to predict the regioselectivity of radical additions to the 3,4-dimethoxybenzene-1-sulfonyl fluoride core.

Furthermore, DFT calculations have been instrumental in understanding the mechanism of SuFEx reactions. A computational study on the reaction of methanesulfonyl fluoride with methylamine (B109427) revealed that the base used as an additive plays a crucial role in lowering the reaction barrier by increasing the amine's nucleophilicity through hydrogen bonding in the transition state. nih.gov This highlights the power of computational methods to reveal subtle but critical mechanistic details that are difficult to discern experimentally. nih.gov Machine learning models, trained with DFT data, have also been used to predict reaction outcomes for the deoxyfluorination of alcohols using sulfonyl fluorides, navigating a complex reaction space to identify optimal conditions. acs.org

The synthesis of arenesulfonyl fluorides often relies on catalytic processes, and understanding the corresponding catalytic cycles is key to their application. mdpi.com Several modern methods have been developed to synthesize arenesulfonyl fluorides from readily available starting materials, moving beyond classical halogen exchange reactions. ccspublishing.org.cnrsc.org

One prominent method involves the copper-catalyzed fluorosulfonylation of arenediazonium salts. cas.cnnih.gov In this process, a Cu(I) species is proposed to reduce the aryldiazonium salt to generate an aryl radical. This radical then reacts with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), to form an aryl sulfonyl radical. Subsequent reaction with a fluoride source, facilitated by the copper catalyst, yields the final arenesulfonyl fluoride product and regenerates the active catalyst. nih.govcas.cn

Another approach utilizes bismuth catalysis for the conversion of aryl boronic acids to arenesulfonyl fluorides. The proposed catalytic cycle involves a Bi(III) catalyst that undergoes transmetalation with the boronic acid to form a triarylbismuth complex. This is followed by the insertion of sulfur dioxide into the Bi-C bond, forming a bismuth sulfinate intermediate. Subsequent reaction with an electrophilic fluorine source affords the arenesulfonyl fluoride and regenerates the Bi(III) catalyst. acs.org These catalytic methods offer mild conditions and broad functional group tolerance, making them suitable for the synthesis of complex molecules like 3,4-Dimethoxybenzene-1-sulfonyl fluoride. acs.org

| Catalytic System | Starting Material | Key Intermediates | Product |

| Copper-Catalyzed | Arenediazonium Salt | Aryl radical, Aryl sulfonyl radical | Arenesulfonyl fluoride |

| Bismuth-Catalyzed | Aryl Boronic Acid | Triarylbismuth complex, Bismuth sulfinate | Arenesulfonyl fluoride |

Orthogonal Reactivity Profiles in Complex Chemical Systems

A key feature of the sulfonyl fluoride group is its remarkable stability, which allows it to remain intact under a wide range of reaction conditions. ccspublishing.org.cnnih.gov This "orthogonal" reactivity is highly valuable in multistep synthesis, enabling the modification of other parts of a molecule without affecting the sulfonyl fluoride moiety. nih.gov This group is resistant to reduction and stable towards thermolysis and many nucleophiles, yet it can be selectively activated for SuFEx click chemistry under specific conditions.

The stability of the SO₂F group allows for chemoselective transformations at other sites of an arenesulfonyl fluoride-containing molecule. For example, bromo- and iodo-substituted arenesulfonyl fluorides can undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, while preserving the sulfonyl fluoride group. cas.cn This enables the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery. acs.org The sulfonyl fluoride can be introduced early in a synthetic sequence and carried through multiple steps before being used as a reactive handle for SuFEx ligation.

The unique reactivity profile of sulfonyl fluorides—stable warhead yet reactive connector—makes them ideal for applications in chemical biology as covalent probes and inhibitors. researchgate.netenamine.net They can covalently modify specific amino acid residues in proteins, such as lysine (B10760008), tyrosine, serine, and histidine. acs.orgenamine.net The dimethoxybenzene unit in 3,4-Dimethoxybenzene-1-sulfonyl fluoride could serve to modulate the electronic properties and binding affinity of the molecule for a specific biological target, while the sulfonyl fluoride acts as the covalent warhead. This orthogonal reactivity, where the core structure can be modified independently of the reactive sulfonyl fluoride group, underscores the versatility of this class of compounds in complex chemical and biological systems.

Strategic Derivatization and Chemical Functionalization of 3,4 Dimethoxybenzene 1 Sulfonyl Fluoride

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its initial synthesis. In the context of 3,4-dimethoxybenzene-1-sulfonyl fluoride (B91410), PSM strategies are primarily centered on the reactivity of the sulfonyl fluoride moiety and the aromatic ring. The sulfonyl fluoride group is relatively stable but can react with specific nucleophiles under controlled conditions, allowing for late-stage functionalization. This approach is particularly valuable in the development of chemical probes and drug candidates, where a core scaffold is synthesized and then diversified to create a library of related compounds.

One common PSM strategy involves the reaction of the sulfonyl fluoride with amines or phenols to form sulfonamides or sulfonate esters, respectively. These reactions are often catalyzed and can be performed under mild conditions, preserving other functional groups within the molecule. For instance, the reaction with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide. Similarly, reaction with a phenol (B47542) can be achieved to produce a sulfonate ester. These transformations allow for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Another emerging PSM strategy is the use of the sulfonyl fluoride group as a "warhead" for covalent modification of proteins. In this approach, the 3,4-dimethoxybenzene-1-sulfonyl fluoride scaffold can be elaborated with a ligand that directs the molecule to a specific protein target. The sulfonyl fluoride then reacts with a nucleophilic amino acid residue (such as lysine (B10760008), serine, or tyrosine) in the protein's binding site, forming a stable covalent bond. This strategy is employed in the design of irreversible enzyme inhibitors and chemical probes for activity-based protein profiling.

The aromatic ring of 3,4-dimethoxybenzene-1-sulfonyl fluoride also presents opportunities for post-synthetic modification, primarily through electrophilic aromatic substitution reactions. However, the high reactivity of the sulfonyl fluoride group towards certain reagents must be considered to ensure chemoselectivity.

Introduction of Diverse Chemical Functionalities

The introduction of diverse chemical functionalities onto the 3,4-dimethoxybenzene-1-sulfonyl fluoride scaffold is essential for modulating its biological activity, solubility, and other physicochemical properties. This can be achieved through a variety of synthetic transformations targeting either the sulfonyl fluoride group or the aromatic ring.

Functionalization via the Sulfonyl Fluoride Group:

The sulfonyl fluoride moiety is a versatile handle for introducing a range of functional groups. As mentioned, its reaction with amines and phenols is a primary method for diversification. The table below illustrates the types of functionalities that can be introduced through this approach.

| Nucleophile | Resulting Functional Group | Potential Introduced Properties |

| Primary/Secondary Amines | Sulfonamide | Hydrogen bonding capabilities, altered polarity |

| Phenols | Sulfonate Ester | Aromatic interactions, modified lipophilicity |

| Hydrazines | Sulfonyl Hydrazide | Reactive handle for further conjugation |

| Hydroxylamines | N-Hydroxysulfonamide | Metal chelation properties |

Functionalization of the Aromatic Ring:

The aromatic ring can be functionalized to introduce substituents that can influence the molecule's interaction with biological targets. Common strategies include:

Halogenation: Introduction of bromine or chlorine atoms can provide handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkynyl, or other carbon-based substituents.

Nitration: Introduction of a nitro group, which can then be reduced to an amine. This amino group can be further derivatized, for example, through acylation or alkylation.

Alkylation/Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups, though the reaction conditions must be carefully controlled to avoid reaction with the sulfonyl fluoride.

The choice of functionalization strategy depends on the desired properties of the final compound and the compatibility of the reagents with the existing functional groups on the 3,4-dimethoxybenzene-1-sulfonyl fluoride core.

Directed Metalation and Halogen-Dance Reactions for Regioselective Functionalization

Regioselective functionalization is crucial for establishing clear structure-activity relationships. Directed metalation and halogen-dance reactions are powerful tools for achieving high regioselectivity in the modification of aromatic rings.

Directed Metalation:

Directed ortho-metalation (DoM) is a process where a substituent on an aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting organometallic species can then be trapped with an electrophile to introduce a new substituent.

In 3,4-dimethoxybenzene-1-sulfonyl fluoride, there are three potential directing groups: the two methoxy (B1213986) groups and the sulfonyl fluoride group. The sulfonyl fluoride group (-SO₂F) is known to be a powerful directing group, significantly more so than a methoxy group. The order of directing ability is generally considered to be -SO₂F > -OCH₃. This suggests that in a competitive situation, lithiation will occur ortho to the sulfonyl fluoride group.

Given the substitution pattern of 3,4-dimethoxybenzene-1-sulfonyl fluoride, there are two positions ortho to the sulfonyl fluoride group: C2 and C5. The C5 position is also ortho to the methoxy group at C4, while the C2 position is ortho to the methoxy group at C3. The interplay between these groups will determine the ultimate site of metalation. It is generally observed that the directing effects of multiple groups can be additive. Therefore, the position at C5, being ortho to both the powerful -SO₂F group and a methoxy group, is the most likely site for deprotonation.

The general scheme for the directed ortho-metalation of 3,4-dimethoxybenzene-1-sulfonyl fluoride is as follows:

Treatment with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to regioselectively deprotonate the C5 position.

Quenching the resulting lithiated intermediate with an electrophile (E⁺) to introduce a new substituent at the C5 position.

| Electrophile (E⁺) | Introduced Substituent |

| CO₂ | -COOH (Carboxylic acid) |

| DMF | -CHO (Aldehyde) |

| I₂ | -I (Iodine) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

Halogen-Dance Reactions:

The halogen-dance reaction is a base-catalyzed isomerization of a haloaromatic compound, where the halogen atom "dances" around the aromatic ring to a more thermodynamically stable position. This reaction proceeds through a series of deprotonation and halogenation steps.

For a halogen-dance reaction to be relevant to 3,4-dimethoxybenzene-1-sulfonyl fluoride, a halogen atom would first need to be introduced onto the ring, for example, at the C6 position to give 6-bromo-3,4-dimethoxybenzene-1-sulfonyl fluoride. Upon treatment with a strong, non-nucleophilic base, this bromo-derivative could potentially undergo a halogen dance. The migration of the bromine atom would be driven by the formation of the most stable carbanionic intermediate. The electron-withdrawing sulfonyl fluoride group and the electron-donating methoxy groups would influence the stability of the aryl anion at different positions on the ring, thus dictating the final position of the halogen. This strategy can provide access to isomers that are not easily accessible through direct halogenation.

Conjugation via SuFEx Click Chemistry Principles

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that involves the reaction of a sulfonyl fluoride with a nucleophile, typically a silylated phenol or an amine, to form a stable sulfonate or sulfonamide linkage. bohrium.comnih.gov 3,4-Dimethoxybenzene-1-sulfonyl fluoride is an ideal substrate for SuFEx chemistry due to the presence of the reactive sulfonyl fluoride handle. bohrium.com

This methodology allows for the efficient and modular conjugation of the 3,4-dimethoxybenzene-1-sulfonyl fluoride core to a wide variety of other molecules, including biomolecules, polymers, and fluorescent dyes. The reactions are typically high-yielding, proceed under mild conditions, and are tolerant of a wide range of functional groups, fulfilling the criteria of a "click" reaction.

Typical SuFEx Reaction:

A general representation of a SuFEx reaction involving 3,4-dimethoxybenzene-1-sulfonyl fluoride is its reaction with a silylated phenol (Ar-OSiMe₃) in the presence of a catalyst (e.g., a fluoride source or a base) to yield the corresponding aryl sulfonate ester.

The key advantages of using SuFEx for the conjugation of 3,4-dimethoxybenzene-1-sulfonyl fluoride include:

High Efficiency and Yield: The reactions are typically fast and provide high yields of the desired product.

Mild Reaction Conditions: SuFEx reactions can often be carried out at room temperature, which is advantageous when working with sensitive molecules.

Functional Group Tolerance: The reaction is highly chemoselective for the sulfonyl fluoride group, leaving other functional groups intact.

Modular Nature: It allows for the rapid assembly of a library of derivatives from a common 3,4-dimethoxybenzene-1-sulfonyl fluoride precursor and a diverse set of nucleophilic partners.

This "click" approach has been widely adopted for applications in drug discovery, chemical biology, and materials science, enabling the straightforward synthesis of complex molecular architectures. bohrium.comnih.gov

Applications of 3,4 Dimethoxybenzene 1 Sulfonyl Fluoride in Chemical Biology and Medicinal Chemistry Research

Utilization as Covalent Probes for Biomolecular Interactions

The core utility of 3,4-Dimethoxybenzene-1-sulfonyl fluoride (B91410) and related compounds stems from their function as covalent probes. The sulfonyl fluoride moiety acts as an electrophilic "warhead" that can react with nucleophilic amino acid residues within proteins. nih.govnih.gov This ability to form a permanent link to a target protein is instrumental in studying biomolecular interactions that might be too transient or weak to capture with traditional non-covalent methods.

The design of covalent inhibitors based on the aryl sulfonyl fluoride scaffold leverages the principles of SuFEx chemistry, which has been described as a next-generation "click chemistry". nih.gov The mechanism involves the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group. This attack leads to the displacement of the fluoride ion and the formation of a highly stable sulfonyl linkage (e.g., sulfonate ester or sulfonamide) between the probe and the protein.

A key aspect of this interaction is its context-dependent reactivity, sometimes referred to as the "sleeping beauty" phenomenon. While the S-F bond is relatively stable in aqueous environments, the specific microenvironment of an enzyme's active site can catalyze the SuFEx reaction. semanticscholar.org Factors such as the proximity of basic residues (like lysine (B10760008), histidine, or arginine) can facilitate the deprotonation of the attacking nucleophile, thereby enhancing its reactivity and enabling the covalent bond formation. nih.gov This ensures that the probe remains largely inert until it encounters its specific protein target, minimizing off-target reactions. For instance, studies on covalent inhibitors for human neutrophil elastase (hNE) have shown that the sulfonylation of the target enzyme is permanent and dependent on the protein's correctly folded tertiary structure. nih.gov

Covalent probes like 3,4-Dimethoxybenzene-1-sulfonyl fluoride are invaluable for identifying the molecular targets of bioactive small molecules and validating their relevance to a biological process or disease. researchgate.netdiscoveryontarget.com In a typical workflow, a sulfonyl fluoride probe, often appended with a reporter tag such as an alkyne or biotin, is introduced to a complex biological sample like a cell lysate or even living cells.

The probe covalently binds to its protein target(s). The reporter tag is then used for enrichment and isolation of the probe-protein complex, for example, through a subsequent click reaction with an azide-biotin tag followed by streptavidin affinity purification. nih.gov The captured proteins are then identified and quantified using mass spectrometry-based proteomics. This approach allows researchers to definitively identify which proteins a compound interacts with in a native biological context, providing crucial evidence for target validation. researchgate.netnih.gov

Beyond identifying what protein is being targeted, sulfonyl fluoride probes can reveal where on the protein the interaction occurs. After a protein is covalently labeled, it can be subjected to proteolytic digestion followed by mass spectrometry analysis (a technique known as peptide mapping). By identifying the specific peptide fragment—and ultimately the exact amino acid residue—that carries the mass modification from the probe, researchers can precisely map the binding site. nih.gov

This information is critical for understanding the inhibitor's mechanism of action and for structure-based drug design. researchgate.net Furthermore, this strategy can be adapted to map the interfaces between interacting proteins. biorxiv.org By designing probes that react with residues in proximity to a protein-protein interaction (PPI) site, it is possible to identify the surfaces that mediate the complex formation, an area of significant challenge in drug discovery. nih.gov

Selective Modification of Specific Amino Acid Residues in Proteins

A significant advantage of sulfonyl fluoride-based probes over traditional covalent warheads (which predominantly target cysteine) is their ability to react with a broader range of nucleophilic amino acid residues. nih.gov This versatility greatly expands the scope of proteins and binding sites that can be targeted. The specific residue that is modified depends on its nucleophilicity, accessibility, and the local protein microenvironment. nih.gov Documented targets include tyrosine, serine, threonine, lysine, histidine, and cysteine. nih.govnih.govresearchgate.net This multi-residue targeting capability makes sulfonyl fluorides powerful tools for probing a wide array of protein classes. nih.gov

| Amino Acid Residue | Type of Nucleophile | Resulting Covalent Linkage |

| Serine (Ser) | Hydroxyl | Sulfonate Ester |

| Threonine (Thr) | Hydroxyl | Sulfonate Ester |

| Tyrosine (Tyr) | Phenol (B47542) | Sulfonate Ester |

| Lysine (Lys) | Amine | Sulfonamide |

| Histidine (His) | Imidazole | Sulfonamide |

| Cysteine (Cys) | Thiol | Thiosulfonate Ester |

This table summarizes the common amino acid residues targeted by sulfonyl fluoride probes and the resulting covalent bond formed.

Development of Targeted Covalent Inhibitors and Activity-Based Protein Profiling (ABPP) Reagents

The unique reactivity of the sulfonyl fluoride warhead has been harnessed in two major chemical biology strategies: the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP).

Targeted Covalent Inhibitors (TCIs) are designed to bind and irreversibly inactivate their protein targets, which can lead to enhanced potency, prolonged duration of action, and improved selectivity. nih.gov The 3,4-dimethoxybenzene scaffold can serve as a recognition element that directs the sulfonyl fluoride warhead to a specific binding pocket, where it covalently modifies a nearby nucleophilic residue. nih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technology used to assess the functional state of entire enzyme families directly in native biological systems. universiteitleiden.nlbiorxiv.org ABPP probes are reactive small molecules that covalently label the active sites of enzymes in an activity-dependent manner. Sulfonyl fluoride-based probes have been successfully employed in ABPP to profile various enzyme classes. researchgate.netnih.gov By competing a potential inhibitor against an ABPP probe, researchers can determine the inhibitor's potency and selectivity across a whole family of enzymes simultaneously, accelerating the drug discovery process. biorxiv.org Strategies combining ABPP with DNA-encoded libraries (DEL) functionalized with sulfonyl fluorides have been developed to discover novel, tyrosine-targeting covalent inhibitors for multiple enzymes. researchgate.netnih.gov

Expanding the Scope to Non-Protein Biomolecules: RNA and Carbohydrate Labeling

While the primary application of sulfonyl fluoride chemistry has been in the study of proteins, recent advances have demonstrated its utility in labeling other classes of biomolecules. The principles of SuFEx chemistry have been extended to the modification of non-protein targets, highlighting the versatility of this reaction. Emerging research indicates that sulfonyl exchange chemistry can be applied to the site-specific labeling of RNA and carbohydrates, further broadening the diversity of biomolecular targets that can be investigated using this powerful covalent chemistry platform. nih.gov

Integration in Fragment-Based Drug Discovery (FBDD) as Sulfonyl Fluoride Bits (SuFBits)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target. These initial hits, although often exhibiting weak affinity, provide a more efficient starting point for optimization into potent and selective drug candidates. A key challenge in FBDD is the detection of these weak binding events.

To address this, the concept of "Sulfonyl Fluoride Bits" (SuFBits) has been introduced as an innovative approach within FBDD. mdpi.com SuFBits are small molecular fragments that are covalently linked to a sulfonyl fluoride warhead. researchgate.net The underlying principle is that if the fragment portion of the SuFBit has even a weak affinity for a binding pocket on a target protein, it will increase the local concentration of the sulfonyl fluoride warhead in proximity to nucleophilic residues within that pocket. This proximity effect, or "tethering," facilitates the formation of a covalent bond between the SuFBit and the protein. The stable covalent linkage then allows for the easier detection and identification of the initial weak fragment "hit," often using techniques like mass spectrometry.

The reactivity of the sulfonyl fluoride group is crucial to the SuFBits approach. Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine. mdpi.com This broad reactivity profile expands the scope of potential targets for FBDD campaigns beyond those that rely on the more commonly targeted cysteine residues.

While the SuFBits concept holds considerable promise for accelerating drug discovery, specific research detailing the inclusion and screening of 3,4-Dimethoxybenzene-1-sulfonyl fluoride in a SuFBits library is not yet widely available in scientific literature. However, based on its structure, 3,4-Dimethoxybenzene-1-sulfonyl fluoride represents a potential candidate for inclusion in such a library. The dimethoxybenzene core provides a simple aromatic scaffold that can be explored for its binding potential against various protein targets.

Table 1: Potential Utility of 3,4-Dimethoxybenzene-1-sulfonyl fluoride as a SuFBit

| Feature | Relevance to SuFBits |

|---|---|

| Molecular Weight | The relatively low molecular weight of 3,4-Dimethoxybenzene-1-sulfonyl fluoride is consistent with the size of fragments used in FBDD. |

| Sulfonyl Fluoride Warhead | The presence of the sulfonyl fluoride group allows for covalent tethering to target proteins, enabling the identification of weak binding fragments. |

| Dimethoxybenzene Fragment | The dimethoxybenzene moiety serves as the "bit" or fragment that would be screened for its binding affinity to a target protein. |

| Potential for Library Expansion | The aromatic ring of 3,4-Dimethoxybenzene-1-sulfonyl fluoride could be further functionalized to create a library of related SuFBits with diverse properties. |

The successful application of a SuFBits library containing 3,4-Dimethoxybenzene-1-sulfonyl fluoride would involve screening it against a protein of interest and identifying covalent adducts. Subsequent structural and biochemical studies would then be required to validate the binding site and to guide the optimization of the dimethoxybenzene fragment into a more potent and selective inhibitor.

Frontiers in Research and Future Perspectives on 3,4 Dimethoxybenzene 1 Sulfonyl Fluoride and Aryl Sulfonyl Fluorides

Advances in Computational Design and Prediction of Reactivity

Computational chemistry has become an indispensable tool for accelerating research into aryl sulfonyl fluorides. rsc.org Density Functional Theory (DFT) calculations are being employed to elucidate complex reaction mechanisms and to rationally design more effective catalysts. nih.gov For instance, computational studies have provided detailed mechanistic insights into the Bi(III) redox-neutral catalysis for synthesizing aryl sulfonyl fluorides, analyzing stages like SO2 insertion and S(IV)-oxidation to identify kinetically and thermodynamically feasible pathways. nih.gov Based on these mechanistic understandings, researchers can rationally design new Bi(III) and Sb(III) catalysts with lower activation barriers, potentially leading to experimental realization. nih.gov

Beyond synthesis, computational methods are crucial for predicting the interaction of sulfonyl fluoride-containing molecules with biological targets. Covalent docking simulations have been successfully used to screen large virtual libraries of sulfonyl fluorides against the binding pockets of proteins, such as the S1 pocket of trypsin, to identify promising candidates for synthesis and experimental testing. rsc.org These computational approaches can also be used to understand and predict the reactivity of specific amino acid residues within a protein's microenvironment, which can be influenced by factors like pKa perturbations from nearby residues. rsc.orgnih.gov Furthermore, calculations of quantum mechanical properties, such as the lowest unoccupied molecular orbital (LUMO) energy, have been used to build correlations with the hydrolytic stability and reactivity of these compounds. nih.gov

Development of Next-Generation Sulfonyl Fluoride (B91410) Reagents

The development of next-generation sulfonyl fluoride reagents is focused on creating a diverse chemical biology toolkit with finely tuned properties. rsc.org A key area of research is modulating the reactivity of the electrophilic warhead to achieve different selectivity profiles. enamine.net This has led to the exploration of related S(VI)-F electrophiles, such as aryl fluorosulfates, which are generally less reactive than their sulfonyl fluoride counterparts. rsc.orgnih.gov This difference in reactivity can be exploited; for example, in one study, a sulfonyl fluoride probe reacted with a tyrosine residue in a protein binding site, while the corresponding fluorosulfate (B1228806) analog reacted with a non-catalytic serine, demonstrating how subtle changes can alter labeling outcomes. rsc.org

Researchers are also designing reagents for specific, advanced applications. Probes like EM12-SF have been developed to covalently engage a histidine residue in cereblon (CRBN), a component of the E3 ubiquitin ligase complex, serving as tools to validate protein involvement in cellular pathways. nih.govrsc.org Another innovative approach is the development of sulfonyl fluoride "bits" (SuFBits), where a reactive 3-carboxybenzenesulfonyl fluoride warhead is coupled to various fragments for screening against protein targets. mdpi.com This strategy allows for the identification of weak-binding fragments through covalent labeling, which can be detected by mass spectrometry. mdpi.com The overarching goal is to expand the available libraries of diverse and "SuFExable" compounds for broad utility in chemical biology and drug discovery. nih.gov

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

Recent years have seen remarkable progress in the development of catalytic methods for the synthesis and reaction of aryl sulfonyl fluorides. nih.gov These innovations provide milder, more efficient, and more versatile routes to these important compounds, moving beyond classical methods that often required harsh conditions. Modern strategies encompass a wide range of catalytic platforms, including transition-metal catalysis (e.g., using palladium, nickel, copper, or bismuth), photoredox catalysis, electrocatalysis, and organocatalysis.

One significant advance is the use of nucleophilic catalysts to activate the S(VI)-F bond for subsequent reactions. For example, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an outstanding nucleophilic catalyst that, in combination with silicon additives, facilitates the broad-spectrum amidation of sulfonyl fluorides and fluorosulfates to produce sulfonamides and sulfamates in excellent yields. acs.orgchemrxiv.org This system is particularly effective for sterically hindered substrates. chemrxiv.org Another novel approach involves bismuth(III) catalysis, which enables the synthesis of aryl and heteroaryl sulfonyl fluorides from corresponding boronic acids in a redox-neutral cycle. acs.orgorganic-chemistry.org This method demonstrates excellent yields and relies on the catalytic insertion of SO2 into a Bi-C bond. acs.org These advanced catalytic systems are crucial for expanding the accessibility and application of sulfonyl fluoride chemistry.

| Catalytic System | Starting Material(s) | Key Features | Reference(s) |

| Bi(III) Catalysis | (Hetero)aryl boronic acids, SO₂, Selectfluor | Redox-neutral process; mild conditions; validated organometallic steps. | acs.org, organic-chemistry.org |

| Pd-Catalysis | Aryl halides (bromides, iodides), DABSO, NFSI/Selectfluor | One-pot, two-step procedure; forms sulfinate in situ. | mdpi.com, nih.gov, organic-chemistry.org |

| Cu-Catalysis | Arenediazonium salts, DABSO, KHF₂ | General and practical fluorosulfonylation; Sandmeyer-type reaction. | organic-chemistry.org |

| HOBt/Silicon Additive | Sulfonyl fluorides, Amines | Nucleophilic activation of S-F bond; broad-spectrum amidation; low catalyst loading. | acs.org, chemrxiv.org |

| Photoredox Catalysis | Alkyl bromides/alcohols, SO₂, Fluorinating agent | Mild conditions; scalable via continuous flow reactors; halogen atom transfer mechanism. | organic-chemistry.org |

Exploration of Expanded Substrate Scope and Functional Group Tolerance

A direct benefit of innovative catalytic systems is the significant expansion of substrate scope and functional group tolerance in the synthesis of aryl sulfonyl fluorides. researchgate.net Modern synthetic protocols allow for the incorporation of the sulfonyl fluoride moiety into a wide variety of complex molecules, which is critical for late-stage functionalization in drug discovery. researchgate.net

For instance, the Bi(III)-catalyzed conversion of aryl boronic acids accommodates a diverse array of functional groups, including silyl, vinyl, alkynyl, formyl, and ester moieties, which remain intact during the reaction. acs.org Similarly, palladium-catalyzed methods starting from aryl bromides are tolerant of a wide range of both electron-donating and electron-withdrawing substituents, consistently producing the desired products in good to excellent yields. mdpi.com A particularly important area of progress has been the application of these methods to heterocyclic compounds. mdpi.com Catalytic systems have been optimized to successfully convert heteroaryl boronic acids—such as those based on benzofuran, furan, benzothiophene, and unprotected indole—into their corresponding sulfonyl fluorides, a task that was previously challenging. acs.orgorganic-chemistry.org This broad tolerance enables the synthesis of a much wider and more structurally diverse range of sulfonyl fluoride probes and building blocks.

Rational Design of Selective Covalent Binders and Advanced Chemical Tools

The rational, structure-based design of covalent binders is a cornerstone of modern sulfonyl fluoride research. rsc.org This approach typically involves incorporating the sulfonyl fluoride "warhead" into a small molecule scaffold that is already known to bind non-covalently to a protein target. rsc.org This strategy transforms a reversible binder into a permanent, covalent inhibitor, which can offer advantages such as higher potency and prolonged duration of action. researchgate.netrsc.org The unique reactivity of the sulfonyl fluoride group allows for the specific targeting of various nucleophilic amino acid residues—including tyrosine, lysine (B10760008), histidine, and serine—that are present in a binding pocket. researchgate.nettandfonline.com

This design principle has been successfully applied to develop selective probes and inhibitors for a range of challenging targets. rsc.org For example, a sulfonyl fluoride warhead was incorporated into a fragment binder of the anti-apoptotic protein B-cell lymphoma extra-large (Bcl-xL) to create a covalent inhibitor that targets Tyr101, demonstrating its utility for disrupting protein-protein interactions. nih.gov In another case, structure-based design was used to create alkyne-tagged sulfonyl fluoride probes that specifically modify tyrosine residues in the active site of the mRNA-decapping scavenger enzyme (DcpS), enabling target engagement to be quantified in complex cellular proteomes. acs.org The design of these advanced chemical tools is guided by an emerging understanding of how the protein microenvironment dictates the reactivity of both the warhead and the target amino acid residue. nih.govresearchgate.net

| Covalent Binder/Probe | Protein Target | Targeted Residue | Application/Significance | Reference(s) |

| EM12-SF | Cereblon (CRBN) | Histidine (His353) | Covalent probe to validate CRBN's role in cellular pathways. | nih.gov, rsc.org |

| BA-SF1 / BA-SF2 | B-cell lymphoma extra-large (Bcl-xL) | Tyrosine (Tyr101) | Covalent inhibition of a protein-protein interaction target. | nih.gov |

| SF-p1-yne | DcpS | Tyrosine | Alkyne-tagged probe for quantifying intracellular target occupancy. | acs.org, nih.gov |

| PSF-1 | 20S Proteasome (β2 subunit) | Serine | Selective covalent inhibitor of a protease enzyme. | nih.gov |

| FSBA | ATP binding proteins (e.g., dehydrogenases) | Lysine | ATP analogue that covalently modifies a conserved lysine in the binding pocket. | rsc.org |

Synergistic Integration with Orthogonal Chemical Biology Technologies

The utility of sulfonyl fluoride chemistry is greatly amplified when integrated with other orthogonal technologies in chemical biology. The stability and selective reactivity of the S-F bond make it bioorthogonal, meaning it does not typically interfere with native biological processes, allowing it to be used in conjunction with other tools in living systems. enamine.netsemanticscholar.org

A powerful synergy exists with proteomic platforms. Aryl sulfonyl fluorides are frequently designed with additional handles, such as alkynes or biotags, which are orthogonal to the sulfonyl fluoride's reactivity. acs.org After the sulfonyl fluoride covalently labels its protein target, the alkyne tag can be used in a secondary click reaction (e.g., CuAAC) to attach a reporter group for visualization or an affinity tag for enrichment and identification by mass spectrometry. nih.gov Another area of integration is in complex molecule synthesis, where the development of orthogonal sulfinate protecting groups allows a masked version of the sulfonyl fluoride to be carried through numerous synthetic steps, only to be revealed at a late stage. chemrxiv.org Perhaps one of the most advanced integrations is the use of genetic code expansion, a technique that allows for the site-specific incorporation of unnatural amino acids containing sulfonyl fluoride or fluorosulfate warheads directly into proteins. researchgate.netacs.org This enables the creation of proteins with built-in reactive handles for studying protein interactions and function in vitro and in live cells. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-dimethoxybenzene-1-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonation of 3,4-dimethoxybenzene followed by fluorination. For example, chlorosulfonation of the aromatic ring using chlorosulfonic acid generates the sulfonyl chloride intermediate, which is subsequently converted to the fluoride via reaction with KF or HF-pyridine . Optimizing temperature (e.g., 0–5°C for sulfonation) and stoichiometric ratios (e.g., excess fluorinating agent) can improve yields. Purity is confirmed via HPLC or F NMR .

Q. How does the substitution pattern of methoxy groups on the benzene ring affect the compound’s reactivity in nucleophilic substitutions?

- Analysis : The electron-donating methoxy groups at the 3- and 4-positions enhance the electrophilicity of the sulfonyl fluoride group by resonance activation. Comparative studies with analogues (e.g., 2,4-dimethoxy or monomethoxy derivatives) show reduced reactivity in less activated systems, as measured by reaction rates with amines or thiols .

Q. What spectroscopic techniques are most effective for characterizing 3,4-dimethoxybenzene-1-sulfonyl fluoride?

- Methodology :

- H/C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm).

- F NMR : Confirms the sulfonyl fluoride group (δ ~45–50 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

- FT-IR : Identifies S=O stretching (~1350–1400 cm⁻¹) and C-F vibrations (~700–800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 3,4-dimethoxybenzene-1-sulfonyl fluoride under varying pH conditions?

- Methodology : Systematic studies using kinetic assays (e.g., UV-Vis monitoring of thiol coupling) under controlled pH (e.g., 5–9) can clarify discrepancies. For instance, acidic conditions may protonate the sulfonyl fluoride, reducing electrophilicity, while basic conditions accelerate hydrolysis. Cross-referencing with structurally similar compounds (e.g., 4-methoxy analogues) helps isolate substituent-specific effects .

Q. What strategies optimize the stability of 3,4-dimethoxybenzene-1-sulfonyl fluoride in aqueous solutions for biological applications?

- Approach :

- Solvent selection : Use anhydrous DMF or DMSO to minimize hydrolysis.

- Buffering : Maintain neutral to slightly acidic pH (6–7) to balance reactivity and stability.

- Additives : Include stabilizing agents like crown ethers to sequester metal ions that catalyze degradation .

Q. How do steric and electronic effects of substituents influence the compound’s utility in bioconjugation or covalent inhibitor design?

- Analysis : The 3,4-dimethoxy groups create a sterically hindered environment, which can slow nucleophilic attack but enhance selectivity for target proteins. Computational modeling (e.g., DFT calculations) predicts transition-state geometries, while SPR or ITC experiments quantify binding affinities to validate design hypotheses .

Q. What are the challenges in scaling up the synthesis of 3,4-dimethoxybenzene-1-sulfonyl fluoride while maintaining purity for industrial research?

- Methodology :

- Continuous flow chemistry : Reduces exothermic risks during sulfonation/fluorination.

- Purification : Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography to remove byproducts like sulfonic acids.

- Quality control : Implement in-line FT-IR or LC-MS for real-time monitoring .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to compare the hydrolytic stability of 3,4-dimethoxybenzene-1-sulfonyl fluoride with its chloro or bromo analogues?

- Protocol :

Prepare standardized solutions in deuterated solvents (e.g., D₂O/CD₃CN mixtures).

Track hydrolysis kinetics via F NMR or conductivity measurements.

Calculate half-lives () and correlate with Hammett substituent constants () to quantify electronic effects .

Q. What computational tools are effective for predicting the reactivity of 3,4-dimethoxybenzene-1-sulfonyl fluoride in enzyme inhibition studies?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。